Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide
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Overview
Description
Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[111]pentanyl)boranuide is a complex organoboron compound It features a unique bicyclo[111]pentane structure, which is known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This is achieved through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with boron trifluoride etherate.
Methoxycarbonylation: The methoxycarbonyl group is added using methyl chloroformate under basic conditions.
Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the intermediate with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
The major products depend on the type of reaction. For example, in a substitution reaction, the product would be a new organoboron compound with the nucleophile replacing the trifluoroborate group.
Scientific Research Applications
Chemistry
Synthetic Reagent: Used in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in electron transfer processes, while the bicyclo[1.1.1]pentane core provides structural stability. The methoxycarbonyl group can enhance solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(ethyl)boranuide
- Potassium trifluoro(methyl)boranuide
Uniqueness
Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is unique due to its bicyclo[1.1.1]pentane structure, which imparts rigidity and stability not found in simpler boron compounds. This makes it particularly useful in applications requiring robust and stable reagents.
This compound’s unique structure and reactivity profile make it a valuable tool in both academic research and industrial applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields highlight its importance in modern chemistry.
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXRQFLFVABCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410559-74-7 |
Source
|
Record name | Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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